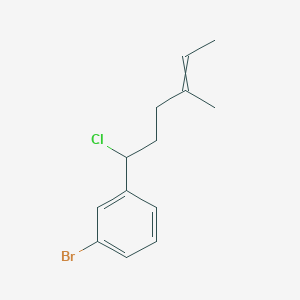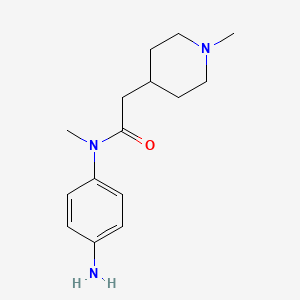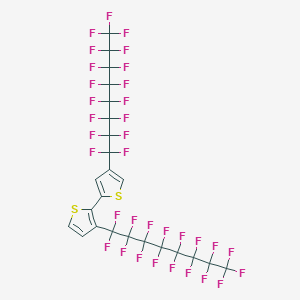
3,4'-Bis(heptadecafluorooctyl)-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene is a fluorinated organic compound that belongs to the class of bithiophenes. This compound is characterized by the presence of two thiophene rings connected by a single bond, with each thiophene ring substituted by a heptadecafluorooctyl group. The fluorinated side chains impart unique properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of Heptadecafluorooctyl Groups: The heptadecafluorooctyl groups can be introduced through a nucleophilic substitution reaction. This involves the reaction of the bithiophene core with a suitable fluorinated alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of 3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorinated side chains can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with nucleophiles.
Applications De Recherche Scientifique
3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of advanced materials with unique electronic properties.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its fluorinated side chains.
Industry: Used in the development of high-performance coatings, lubricants, and surfactants due to its hydrophobic and oleophobic properties.
Mécanisme D'action
The mechanism of action of 3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene is largely dependent on its interaction with molecular targets. The fluorinated side chains can interact with hydrophobic regions of proteins or cell membranes, potentially altering their function. The thiophene rings can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF): A nitro compound with high energy density and unique explosive properties.
1,2-Di(4-R-furazan-3-yl)glyoximes: Compounds with similar structural features and used for the protection of carbonyl groups.
Uniqueness
3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene is unique due to its combination of fluorinated side chains and bithiophene core. This combination imparts unique electronic, hydrophobic, and oleophobic properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
677033-16-8 |
|---|---|
Formule moléculaire |
C24H4F34S2 |
Poids moléculaire |
1002.4 g/mol |
Nom IUPAC |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-2-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C24H4F34S2/c25-9(26,11(29,30)13(33,34)15(37,38)17(41,42)19(45,46)21(49,50)23(53,54)55)5-3-7(60-4-5)8-6(1-2-59-8)10(27,28)12(31,32)14(35,36)16(39,40)18(43,44)20(47,48)22(51,52)24(56,57)58/h1-4H |
Clé InChI |
GBJKPRWYHVJDSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=CC(=CS2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)
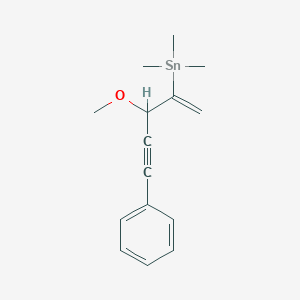
![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea](/img/structure/B12519890.png)
![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)
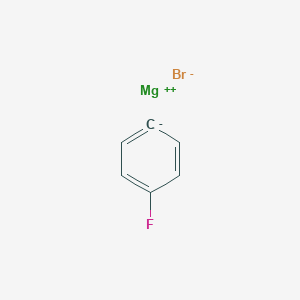
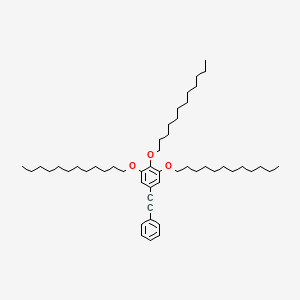

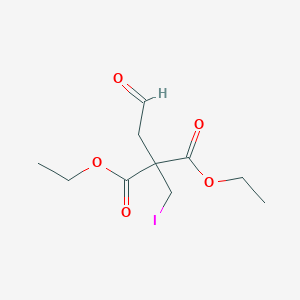
![3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12519933.png)
